3-Fluoro-2-hydroxyphenylboronic acid
Overview
Description
3-Fluoro-2-hydroxyphenylboronic acid is a useful research compound. Its molecular formula is C6H6BFO3 and its molecular weight is 155.92 g/mol. The purity is usually 95%.
The exact mass of the compound (3-Fluoro-2-hydroxyphenyl)boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
3-Fluoro-2-hydroxyphenylboronic acid is an organic compound that has a wide range of applications in organic synthesis
Mode of Action
This compound is a significant derivative of phenylboronic acids and can act as a substrate or reagent in chemical reactions . It can serve as a catalyst in cross-coupling reactions, participating in organic synthesis reactions such as Suzuki coupling reactions .
Biochemical Pathways
It’s known that it can participate in various organic synthesis reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
Its physical properties such as density and boiling point have been predicted .
Result of Action
It’s known that it can participate in various organic synthesis reactions, potentially leading to the creation of various organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. It’s a solid compound, commonly found as a white crystal, and is a weak acid soluble in water . It has good thermal stability and chemical stability . It should be stored at 2-8°C . It should be handled with protective gloves and safety glasses, and used in a well-ventilated environment .
Biochemical Analysis
Biochemical Properties
(3-Fluoro-2-hydroxyphenyl)boronic acid plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it a valuable tool in the study of enzyme and protein interactions. The compound interacts with enzymes such as proteases and kinases, where it can act as an inhibitor by binding to the active site and preventing substrate access . Additionally, (3-Fluoro-2-hydroxyphenyl)boronic acid can interact with biomolecules like carbohydrates and nucleotides, forming stable complexes that can be used to study various biochemical pathways .
Cellular Effects
The effects of (3-Fluoro-2-hydroxyphenyl)boronic acid on cellular processes are diverse. It has been shown to influence cell signaling pathways by inhibiting specific kinases, leading to altered phosphorylation states of key signaling proteins . This can result in changes in gene expression and cellular metabolism. For example, the inhibition of proteasomes by (3-Fluoro-2-hydroxyphenyl)boronic acid can lead to the accumulation of ubiquitinated proteins, affecting protein degradation pathways and cellular homeostasis . The compound’s impact on cell function is also evident in its ability to modulate the activity of transcription factors, thereby influencing gene expression patterns .
Molecular Mechanism
At the molecular level, (3-Fluoro-2-hydroxyphenyl)boronic acid exerts its effects through the formation of covalent bonds with target biomolecules. This interaction often involves the boronic acid group forming a reversible covalent bond with the hydroxyl groups of serine or threonine residues in enzymes . This binding can inhibit enzyme activity by blocking the active site or inducing conformational changes that reduce substrate affinity . Additionally, (3-Fluoro-2-hydroxyphenyl)boronic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Fluoro-2-hydroxyphenyl)boronic acid can change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions, but it can degrade over time when exposed to light, heat, or moisture . Long-term studies have shown that the compound’s inhibitory effects on enzymes and cellular processes can persist for extended periods, although the degree of inhibition may decrease as the compound degrades . In vitro and in vivo studies have demonstrated that (3-Fluoro-2-hydroxyphenyl)boronic acid can maintain its biological activity for several days to weeks, depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of (3-Fluoro-2-hydroxyphenyl)boronic acid in animal models vary with different dosages. At low doses, the compound can selectively inhibit target enzymes and pathways without causing significant toxicity . At higher doses, (3-Fluoro-2-hydroxyphenyl)boronic acid can exhibit toxic effects, including cellular stress, apoptosis, and organ damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without inducing adverse effects . These findings highlight the importance of dose optimization in preclinical studies to balance efficacy and safety .
Metabolic Pathways
(3-Fluoro-2-hydroxyphenyl)boronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity . It can also affect metabolic flux by inhibiting key enzymes involved in glycolysis, the citric acid cycle, and other metabolic pathways . These interactions can result in changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, (3-Fluoro-2-hydroxyphenyl)boronic acid is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, (3-Fluoro-2-hydroxyphenyl)boronic acid can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its distribution is influenced by factors such as binding affinity to intracellular proteins and the presence of targeting signals .
Subcellular Localization
The subcellular localization of (3-Fluoro-2-hydroxyphenyl)boronic acid is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, (3-Fluoro-2-hydroxyphenyl)boronic acid can accumulate in the nucleus, where it interacts with transcription factors and other nuclear proteins to modulate gene expression . It can also localize to the mitochondria, affecting mitochondrial function and energy metabolism . The precise localization of (3-Fluoro-2-hydroxyphenyl)boronic acid within cells is essential for its role in regulating cellular processes and biochemical pathways .
Chemical Reactions Analysis
3-Fluoro-2-hydroxyphenylboronic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where the fluorine or hydroxyl group is replaced by other functional groups.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions, where it acts as a reagent to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Fluoro-2-hydroxyphenylboronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of fluorescent markers and probes for biological imaging and diagnostics[][1].
Industry: The compound is used in the production of organic electronic materials and other advanced materials[][1].
Comparison with Similar Compounds
3-Fluoro-2-hydroxyphenylboronic acid can be compared with other similar compounds, such as:
(2-Fluoro-4-hydroxyphenyl)boronic acid: This compound has a similar structure but with the fluorine and hydroxyl groups in different positions.
3-Fluorophenylboronic acid: Lacks the hydroxyl group, making it less versatile in certain reactions.
2-Fluorophenylboronic acid: Similar to this compound but with the fluorine atom in a different position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties, making it valuable in various applications.
Properties
IUPAC Name |
(3-fluoro-2-hydroxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BFO3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYUUFBFEICSRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)F)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595162 | |
Record name | (3-Fluoro-2-hydroxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40595162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259209-24-0 | |
Record name | B-(3-Fluoro-2-hydroxyphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=259209-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Fluoro-2-hydroxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40595162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-2-hydroxybenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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